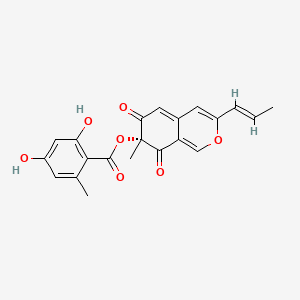
Mitorubrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitorubrin is a naturally occurring azaphilone compound, primarily isolated from fungi of the genus Hypoxylon . Azaphilones are known for their vibrant pigmentation and diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of mitorubrin involves several key steps, including copper-mediated transformations. One notable method involves the use of a copper (III)-sparteine complex to append the second ring and complete the core structure . This reaction is followed by a copper (I)-catalyzed cycloisomerization, achieving a 58% yield over the pair of steps .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Hypoxylon species under controlled conditions. The compound is then extracted using high-performance liquid chromatography (HPLC) coupled with diode array and electrospray mass spectrometric detection (HPLC-DAD/MS) . This method ensures the purity and consistency of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Mitorubrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxo groups and hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, such as (+)-6″-hydroxymitorubrinol acetate and (+)-6″-hydroxymitorubrinol
Aplicaciones Científicas De Investigación
Mitorubrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying azaphilone biosynthesis and chemical reactivity . In biology, this compound and its derivatives have shown potential as antifungal agents and enzyme inhibitors . In medicine, the compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Industrially, this compound is used as a natural pigment in food and cosmetic products due to its vibrant color and stability .
Mecanismo De Acción
The mechanism of action of mitorubrin involves its interaction with various molecular targets and pathways. As an azaphilone, this compound exhibits a strong tendency to bind to nitrogen atoms in molecules containing amine groups . This binding can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Mitorubrin is part of a larger family of azaphilone compounds, which includes similar compounds such as monascorubrin, rubropunctatin, and ascochitine . Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of additional functional groups that enhance its reactivity and biological activity . This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
3403-71-2 |
|---|---|
Fórmula molecular |
C21H18O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1 |
Clave InChI |
ZLULUXWJVBHEMS-KTBYTZPXSA-N |
SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES isomérico |
C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES canónico |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Sinónimos |
mitorubrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















